N-[(6-Amino-9H-purin-9-yl)acetyl]-L-phenylalanine
Description
N-[(6-Amino-9H-purin-9-yl)acetyl]-L-phenylalanine is a hybrid molecule combining a purine scaffold with an L-phenylalanine residue via an acetyl linker. The purine moiety (6-amino-9H-purine) is structurally analogous to adenine, a fundamental component of nucleic acids, while the L-phenylalanine component introduces chirality and aromatic functionality. This compound is hypothesized to exhibit bioactivity relevant to nucleotide metabolism, enzyme inhibition, or receptor modulation, given its structural resemblance to endogenous purine derivatives and amino acid conjugates .
Synthetic routes for analogous compounds (e.g., purine-linked phosphonates) involve coupling reactions between activated purines and amino acid derivatives under microwave-assisted or heated conditions, often using catalysts like DIPEA ().
Properties
CAS No. |
921197-82-2 |
|---|---|
Molecular Formula |
C16H16N6O3 |
Molecular Weight |
340.34 g/mol |
IUPAC Name |
(2S)-2-[[2-(6-aminopurin-9-yl)acetyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C16H16N6O3/c17-14-13-15(19-8-18-14)22(9-20-13)7-12(23)21-11(16(24)25)6-10-4-2-1-3-5-10/h1-5,8-9,11H,6-7H2,(H,21,23)(H,24,25)(H2,17,18,19)/t11-/m0/s1 |
InChI Key |
MCDYGLBVMARBSC-NSHDSACASA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)CN2C=NC3=C(N=CN=C32)N |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)CN2C=NC3=C(N=CN=C32)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(6-Amino-9H-purin-9-yl)acetyl]-L-phenylalanine typically involves the following steps:
Formation of the Purine Derivative: The purine derivative, 6-amino-9H-purine, can be synthesized through various methods, including the reaction of adenine with appropriate reagents.
Coupling with L-phenylalanine: The acetylated purine derivative is then coupled with L-phenylalanine using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as crystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-[(6-Amino-9H-purin-9-yl)acetyl]-L-phenylalanine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Various nucleophiles and electrophiles depending on the desired substitution
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the purine or phenylalanine moieties, while reduction may produce reduced forms of the compound.
Scientific Research Applications
N-[(6-Amino-9H-purin-9-yl)acetyl]-L-phenylalanine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-[(6-Amino-9H-purin-9-yl)acetyl]-L-phenylalanine involves its interaction with specific molecular targets and pathways. The purine derivative may interact with nucleic acids or enzymes involved in nucleotide metabolism, while the L-phenylalanine moiety may influence protein synthesis and function . The compound’s effects are mediated through these interactions, leading to various biochemical and physiological outcomes.
Comparison with Similar Compounds
Key Observations :
- Backbone Flexibility : The acetyl linker in the target compound allows conformational flexibility, whereas ester-linked prodrugs (e.g., compound 26 in ) prioritize hydrolytic activation .
- Bioactivity: Boron-containing phenylalanine derivatives () show enhanced cytotoxicity compared to non-boronated analogs, suggesting the target compound’s purine moiety may similarly modulate activity .
- Metabolic Stability : Methyl ester derivatives (e.g., compound 3 in ) exhibit rapid hydrolysis in vivo, whereas acetyl-linked structures may resist enzymatic cleavage .
Cholesterol-Lowering Activity
L-Phenylalanine methyl ester derivatives (e.g., compound 25 in ) reduce serum cholesterol by 39% at 8 mg/kg/day, comparable to boron-containing analogs ().
Antibacterial Prodrugs
Bis(L-phenylalanine isopropyl ester) prodrugs () demonstrate 56–74% yields in synthesis, with phosphonate groups enhancing bacterial membrane penetration. The target compound’s acetyl group may simplify synthesis but reduce prodrug efficiency .
Cytotoxicity
N-[(Trimethylamineboryl)-carbonyl]-L-phenylalanine (compound 2 in ) shows superior cytotoxicity in lung cancer cells (A549) compared to its parent compound. This highlights the importance of functional group selection; the target compound’s purine moiety could similarly enhance targeting of nucleic acid synthesis pathways .
Biological Activity
N-[(6-Amino-9H-purin-9-yl)acetyl]-L-phenylalanine is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This compound, with the molecular formula and a molecular weight of approximately 340.34 g/mol, is a derivative of phenylalanine modified by the addition of an acetyl group linked to a purine base structure.
Research indicates that this compound may exhibit biological activities through several mechanisms:
- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound could inhibit certain enzymes involved in metabolic pathways, potentially affecting lipid metabolism and providing insights into its role in metabolic disorders .
- Antioxidant Properties : The compound has shown potential antioxidant activity, which can mitigate oxidative stress in biological systems. This is particularly relevant in neurodegenerative diseases where oxidative damage is a contributing factor .
- Neuroprotective Effects : Given its structural similarity to purines, there is speculation regarding its neuroprotective capabilities. Some studies have indicated that compounds with similar structures can promote neuronal survival under stress conditions .
Study 1: Antioxidant Activity
A study conducted on the antioxidant properties of various derivatives of phenylalanine, including this compound, showed significant inhibition of lipid peroxidation. This suggests that the compound may play a role in protecting cellular membranes from oxidative damage, which is crucial in conditions like Alzheimer's disease .
Study 2: Enzyme Inhibition
Another study focused on the inhibition of specific metabolic enzymes by this compound. The results indicated that it could effectively reduce the activity of lipoxygenase, an enzyme implicated in inflammatory processes. This finding supports the potential use of this compound as a therapeutic agent in inflammatory diseases .
Table 1: Summary of Biological Activities
| Activity | Mechanism | Reference |
|---|---|---|
| Antioxidant | Inhibition of lipid peroxidation | |
| Enzyme inhibition | Reduction of lipoxygenase activity | |
| Neuroprotection | Potential promotion of neuronal survival |
Future Directions
Further research is warranted to fully elucidate the biological mechanisms and therapeutic potentials of this compound. Specifically, clinical trials are needed to assess its efficacy and safety in human subjects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
